REACTION_SMILES
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[BrH:1].[CH3:25][CH2:26][OH:27].[ClH:28].[N+:2]([O-:3])(=[O:4])[c:5]1[cH:6][c:7](-[c:11]2[n:12][c:13](-[c:16]3[cH:17][n:18][cH:19][cH:20][cH:21]3)[s:14][cH:15]2)[cH:8][cH:9][cH:10]1.[Sn:22]([Cl:23])[Cl:24]>>[NH2:2][c:5]1[cH:6][c:7](-[c:11]2[n:12][c:13](-[c:16]3[cH:17][n:18][cH:19][cH:20][cH:21]3)[s:14][cH:15]2)[cH:8][cH:9][cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(-c2csc(-c3cccnc3)n2)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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|
Type
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product
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Smiles
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Nc1cccc(-c2csc(-c3cccnc3)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |